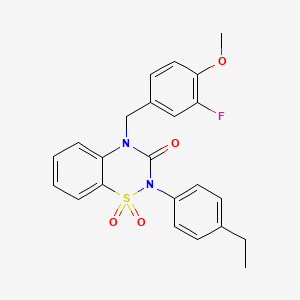

2-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Beschreibung

The compound 2-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide belongs to the 1,2,4-benzothiadiazine 1,1-dioxide class of heterocycles, characterized by a sulfone group and a ketone in the fused ring system. Its structure includes:

- Position 2: A 4-ethylphenyl group (C₆H₄-C₂H₅), contributing hydrophobicity and steric bulk.

- Position 4: A 3-fluoro-4-methoxybenzyl substituent (C₆H₃(F)(OCH₃)-CH₂), providing electron-withdrawing (fluoro) and hydrogen-bonding (methoxy) moieties.

The molecular formula is C₂₃H₂₀FN₂O₄S, with a calculated molecular weight of 439.47 g/mol.

Eigenschaften

IUPAC Name |

2-(4-ethylphenyl)-4-[(3-fluoro-4-methoxyphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21FN2O4S/c1-3-16-8-11-18(12-9-16)26-23(27)25(15-17-10-13-21(30-2)19(24)14-17)20-6-4-5-7-22(20)31(26,28)29/h4-14H,3,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICJRHCRJAMYUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=C(C=C4)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21FN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

2-(4-ethylphenyl)-4-(3-fluoro-4-methoxybenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide, commonly referred to as compound 1, is a synthetic organic compound with potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The chemical structure of compound 1 can be represented by the following molecular formula:

- Molecular Formula : C23H21FN2O4S

- Molecular Weight : 440.5 g/mol

- CAS Number : 1029792-23-1

Pharmacological Effects

Research has indicated that compound 1 exhibits several bioactive properties:

- Anticonvulsant Activity : Preliminary studies suggest that compounds structurally related to benzothiadiazine derivatives may possess anticonvulsant properties. These compounds have been evaluated in various seizure models, indicating a potential for therapeutic use in epilepsy management.

- Neuroprotective Effects : Similar compounds have demonstrated neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells. This suggests that compound 1 may also offer neuroprotection through similar mechanisms.

- Antimicrobial Properties : Some studies have reported that benzothiadiazine derivatives exhibit antimicrobial activity against various pathogens. The specific efficacy of compound 1 against bacterial and fungal strains remains to be fully elucidated.

The biological activity of compound 1 is likely mediated through several mechanisms:

- Modulation of Neurotransmitter Systems : Research indicates that related compounds can influence neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) and serotonin. This modulation may contribute to the anticonvulsant effects observed in animal models.

- Oxidative Stress Reduction : The ability to scavenge reactive oxygen species (ROS) is a critical mechanism by which these compounds exert neuroprotective effects. This action helps mitigate cellular damage during pathological conditions such as seizures.

Study on Anticonvulsant Activity

In a study evaluating the anticonvulsant properties of benzothiadiazine derivatives, researchers utilized the pentylenetetrazole (PTZ) model in zebrafish. The study found that the administration of similar compounds resulted in significant reductions in seizure frequency and severity. Neurochemical profiling revealed alterations in serotonin and GABA levels, supporting the hypothesis that these compounds can modulate key neurotransmitter systems involved in seizure activity .

Neuroprotective Mechanisms

Another investigation focused on the neuroprotective effects of related benzothiadiazine derivatives in rodent models of ischemia. Results indicated that treatment with these compounds led to decreased neuronal death and improved functional recovery post-injury. The study highlighted the role of oxidative stress reduction as a primary mechanism underlying these protective effects .

Summary Table of Biological Activities

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analysis of Analogs

The following table summarizes key structural analogs, their substituents, molecular properties, and reported activities:

Key Observations:

Substituent Effects on Activity: Fluorine and Methoxy Groups: The target compound’s 3-fluoro-4-methoxybenzyl group mirrors substituents in Compound 23 (), which exhibits high orexin receptor affinity. Fluorine’s electron-withdrawing effects enhance binding, while methoxy groups facilitate hydrogen bonding . Chloro vs.

Molecular Weight and Complexity :

- The target compound (439.47 g/mol) is heavier than simpler analogs like ’s 7-chloro-2-methyl derivative (246.67 g/mol), reflecting its extended aromatic substituents. Higher molecular weight may influence pharmacokinetics (e.g., absorption, distribution) .

Therapeutic Implications: CNS Targets: Compound 23 () and the target compound share structural motifs linked to orexin receptors, suggesting CNS applications (e.g., sleep disorders, addiction) . Anti-Inflammatory Potential: ’s benzothiazine 1,1-dioxide derivative highlights anti-inflammatory activity, implying that sulfone-containing heterocycles may broadly modulate inflammatory pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.